Hydroxy Vardenafil

Übersicht

Beschreibung

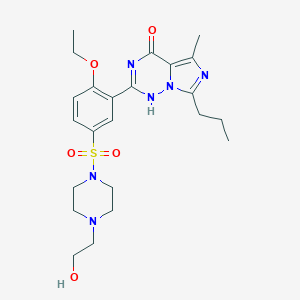

Hydroxy Vardenafil is a derivative of vardenafil, a phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by the presence of a hydroxyl group, which distinguishes it from its parent compound, vardenafil. The molecular formula of hydroxyvardenafil is C23H32N6O5S, and it has a molecular weight of approximately 504.6 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxy Vardenafil can be synthesized through various chemical reactions involving vardenafil as the starting material. One common method involves the hydroxylation of vardenafil using specific reagents and catalysts. The reaction typically requires controlled conditions such as temperature, pH, and reaction time to ensure the selective addition of the hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of hydroxyvardenafil involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Hydroxy Vardenafil undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, vardenafil.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyvardenafil can yield ketones or aldehydes, while reduction can produce vardenafil .

Wissenschaftliche Forschungsanwendungen

Hydroxy Vardenafil has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of phosphodiesterase inhibitors.

Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications in treating erectile dysfunction and other related conditions.

Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes

Wirkmechanismus

Hydroxy Vardenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the phosphodiesterase type 5 enzyme and associated signaling pathways involved in vasodilation .

Vergleich Mit ähnlichen Verbindungen

Vardenafil: The parent compound, used for treating erectile dysfunction.

Sildenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor with distinct pharmacokinetic properties.

Avanafil: A newer phosphodiesterase type 5 inhibitor with a rapid onset of action.

Uniqueness: Hydroxy Vardenafil is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to its parent compound, vardenafil .

Biologische Aktivität

Hydroxy Vardenafil, a derivative of Vardenafil, is primarily known for its role as a selective inhibitor of phosphodiesterase type 5 (PDE5). This compound has garnered attention for its potential therapeutic applications, particularly in treating erectile dysfunction (ED) and possibly other conditions related to vascular health. This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, and clinical implications through various studies and data.

This compound functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. The inhibition of PDE5 leads to increased levels of cGMP, promoting vasodilation and enhancing blood flow during sexual stimulation. This mechanism is crucial for achieving and maintaining an erection.

- Pharmacodynamics : this compound exhibits a high selectivity for PDE5 over other phosphodiesterases, which minimizes side effects associated with non-selective PDE inhibitors. The compound's action is mediated by the release of nitric oxide (NO), which activates guanylate cyclase and increases cGMP synthesis in smooth muscle cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Following oral administration, peak plasma concentrations are typically reached within 30 minutes to 2 hours. The bioavailability is approximately 15%, influenced by food intake, particularly high-fat meals that can reduce peak concentrations by 18% to 50% .

- Distribution : this compound has a large volume of distribution (approximately 208 L), indicating extensive tissue binding. About 95% of the drug is bound to plasma proteins .

- Metabolism : The liver metabolizes this compound primarily via the CYP3A4 enzyme. Its major metabolite, M1 (N-desethylvardenafil), retains some PDE5 inhibitory activity but is less potent than the parent compound .

- Elimination : The elimination half-life is around 4 hours, with renal clearance being minimal due to high protein binding. Standard supportive measures are recommended in cases of overdose .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound in treating erectile dysfunction:

- Case Study Findings : In a study involving men with ED, this compound showed a first-dose success rate of 81% and maintained efficacy over time . Patients reported significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores.

- Comparative Efficacy : When compared to other PDE5 inhibitors like Sildenafil and Tadalafil, this compound has been noted for its rapid onset and sustained action, making it a preferred choice in certain clinical scenarios .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

- Common Side Effects : Headaches, flushing, nasal congestion, and dyspepsia are among the most frequently reported side effects. Serious adverse events are rare but can include visual disturbances linked to its action on PDE6 .

- Long-Term Use : Studies indicate that long-term use does not significantly increase the incidence of serious side effects or affect fertility in male patients .

Summary Table of Key Findings

| Parameter | Value/Observation |

|---|---|

| Mechanism | PDE5 inhibition leading to increased cGMP levels |

| Bioavailability | ~15% |

| Peak Plasma Time | 30 min - 2 hours |

| Volume of Distribution | ~208 L |

| Major Metabolite | M1 (N-desethylvardenafil) |

| Elimination Half-Life | ~4 hours |

| Common Side Effects | Headache, flushing, dyspepsia |

| First-Dose Success Rate | 81% |

Eigenschaften

IUPAC Name |

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFHUILKKFVOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431379 | |

| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-98-2 | |

| Record name | 2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5VE803YKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Hydroxyvardenafil and how is it structurally different from Vardenafil?

A1: Hydroxyvardenafil (2-(2-ethoxy-5-(4-(2-hydroxyethyl)-piperazin-1-ylsulfonyl)phenyl)-5-methyl-7-propyl-imidazo[1,5-f][1,2,4]triazin-4(3H)-one) is a novel analog of the erectile dysfunction drug Vardenafil. [] The key structural difference lies in the addition of a hydroxyl group to the ethylpiperazine group of Vardenafil. This modification potentially alters its pharmacological properties, including potency, selectivity, and metabolic pathways.

Q2: Has Hydroxyvardenafil been detected in any food products?

A2: Yes, Hydroxyvardenafil has been detected in food products. [] This discovery raises concerns about the illegal adulteration of food with unapproved pharmaceutical analogs, emphasizing the need for robust analytical methods to identify and quantify such compounds to ensure consumer safety.

Q3: Are there any specific analytical techniques used to detect and identify Hydroxyvardenafil in complex matrices like food?

A3: Multiple analytical techniques have been employed to successfully identify and characterize Hydroxyvardenafil in complex matrices. These include:

- Column liquid chromatography (LC) with a photodiode array detector: This method allows for the separation and initial detection of Hydroxyvardenafil based on its unique chromatographic and spectral properties. []

- Mass spectrometry (MS): MS plays a crucial role in confirming the identity of Hydroxyvardenafil by providing accurate mass information and fragmentation patterns, which are essential for structural elucidation. [, ]

- Nuclear magnetic resonance spectrometry (NMR): NMR provides detailed information about the structure and connectivity of atoms within a molecule, further confirming the identity of Hydroxyvardenafil. []

- Gas chromatography-mass spectrometry (GC-MS) after derivatization: Due to the presence of a hydroxyl group, Hydroxyvardenafil exhibits high polarity, making it challenging to analyze directly by GC-MS. To overcome this, derivatization techniques using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are employed. These reagents convert the polar hydroxyl group into a less polar trimethylsilyl (TMS) derivative, enabling more efficient separation and detection by GC-MS. []

Q4: What is the significance of studying the structure and detection of Hydroxyvardenafil and other similar compounds?

A4: Research on Hydroxyvardenafil and other similar compounds, often referred to as "illegal compounds" or "anti-impotence drug analogs," is crucial for several reasons: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.